Synthetic Yield: 4-Nitrobenzenesulfonamide vs. 4-Aminobenzenesulfonamide (Sulfanilamide)
In direct comparison, 4-nitrobenzenesulfonamide can be synthesized from 4-nitrobenzenesulfonyl chloride with ammonia in 96.6% yield (1.953 g isolated) . By contrast, the reduced analog 4-aminobenzenesulfonamide (sulfanilamide) is obtained from the same nitro precursor via iron/HCl reduction with 73.2% yield (3.7 g from 5.9 g starting material) . The 23.4 percentage-point yield advantage for the nitro compound reflects the absence of reductive side reactions and workup losses inherent to the reduction step. This higher synthetic accessibility makes 4-nitrobenzenesulfonamide the preferred precursor when the amino derivative is ultimately required, as well as a more cost-effective building block for nitro-containing sulfonamide libraries.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | 96.6% (1.953 g isolated) |
| Comparator Or Baseline | 4-Aminobenzenesulfonamide (sulfanilamide): 73.2% yield (3.7 g from 5.9 g starting material) |
| Quantified Difference | 23.4 percentage points higher yield |
| Conditions | 4-Nitrobenzenesulfonyl chloride + ammonia; vs. iron/HCl reduction of 4-nitrobenzenesulfonamide in methanol |
Why This Matters
Higher synthetic yield translates to lower cost per gram and reduced material waste for laboratories performing sulfonamide derivatization.
